molecular formula C14H10ClFO2 B1347713 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde CAS No. 590360-22-8

5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B1347713
CAS No.: 590360-22-8
M. Wt: 264.68 g/mol
InChI Key: QBKZSMMHROQOIC-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol . It is characterized by the presence of a chloro group at the 5-position and a fluorobenzyl group at the 2-position of the benzaldehyde core structure. This compound is commonly used in chemical research and synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid.

    Reduction: 5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Building Block: Serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: Investigated for potential use in the development of new therapeutic agents due to its unique structural features.

Industry:

    Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biological effects. The chloro and fluoro substituents can influence the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

  • 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde
  • 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde

Comparison:

Properties

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKZSMMHROQOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358394
Record name 5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590360-22-8
Record name 5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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